REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=S)=[CH:5][CH:4]=1.[F:14][C:15]([F:38])([F:37])[C:16]1[NH:20][C:19]([C:21]2[CH:26]=[C:25]([O:27][C:28]3[CH:29]=[C:30]([NH2:36])[C:31]([NH:34][CH3:35])=[CH:32][CH:33]=3)[CH:24]=[CH:23][N:22]=2)=[N:18][CH:17]=1.NC(N)=S>C(#N)C.O=P(Cl)(Cl)Cl>[CH3:35][N:34]1[C:31]2[CH:32]=[CH:33][C:28]([O:27][C:25]3[CH:24]=[CH:23][N:22]=[C:21]([C:19]4[NH:20][C:16]([C:15]([F:37])([F:14])[F:38])=[CH:17][N:18]=4)[CH:26]=3)=[CH:29][C:30]=2[N:36]=[C:10]1[NH:9][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)N=C=S)(F)F
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CN=C(N1)C1=NC=CC(=C1)OC=1C=C(C(=CC1)NC)N)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at ambient temperature
|
Type
|
WAIT
|
Details
|
After 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to approximately 50° C
|
Type
|
TEMPERATURE
|
Details
|
After heating for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
completion of reaction
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC2=C1C=CC(=C2)OC2=CC(=NC=C2)C=2NC(=CN2)C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=S)=[CH:5][CH:4]=1.[F:14][C:15]([F:38])([F:37])[C:16]1[NH:20][C:19]([C:21]2[CH:26]=[C:25]([O:27][C:28]3[CH:29]=[C:30]([NH2:36])[C:31]([NH:34][CH3:35])=[CH:32][CH:33]=3)[CH:24]=[CH:23][N:22]=2)=[N:18][CH:17]=1.NC(N)=S>C(#N)C.O=P(Cl)(Cl)Cl>[CH3:35][N:34]1[C:31]2[CH:32]=[CH:33][C:28]([O:27][C:25]3[CH:24]=[CH:23][N:22]=[C:21]([C:19]4[NH:20][C:16]([C:15]([F:37])([F:14])[F:38])=[CH:17][N:18]=4)[CH:26]=3)=[CH:29][C:30]=2[N:36]=[C:10]1[NH:9][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)N=C=S)(F)F
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CN=C(N1)C1=NC=CC(=C1)OC=1C=C(C(=CC1)NC)N)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at ambient temperature
|
Type
|
WAIT
|
Details
|
After 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to approximately 50° C
|
Type
|
TEMPERATURE
|
Details
|
After heating for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
completion of reaction
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC2=C1C=CC(=C2)OC2=CC(=NC=C2)C=2NC(=CN2)C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |